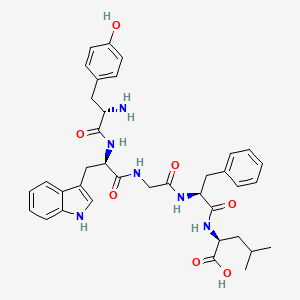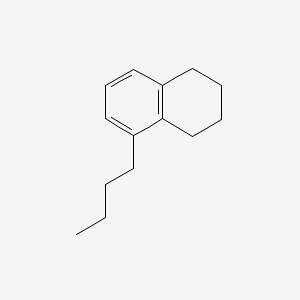
5-Butyl-tetralin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-tetralin, also known as 5-butyl-1,2,3,4-tetrahydronaphthalene, is an organic compound with the molecular formula C14H20. It is a derivative of tetralin, where a butyl group is attached to the fifth carbon of the tetralin ring. This compound is part of the larger class of polycyclic aromatic hydrocarbons and is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-tetralin typically involves the alkylation of tetralin with butyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Alkylation Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with efficient stirring and temperature control.
Catalyst Recovery: Recovery and recycling of the aluminum chloride catalyst to reduce costs and environmental impact.
Purification: Distillation and recrystallization techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-tetralin undergoes several types of chemical reactions, including:
Oxidation: The butyl group can be oxidized to form carboxylic acids or ketones.
Reduction: Hydrogenation reactions can reduce the aromatic ring to form fully saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of butylbenzoic acid or butylbenzaldehyde.
Reduction: Formation of decahydronaphthalene derivatives.
Substitution: Formation of halogenated or nitrated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
5-Butyl-tetralin has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a solvent and intermediate in the production of dyes, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Butyl-tetralin involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the aromatic ring and butyl group.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetralin: The parent compound without the butyl group.
1-Butyl-tetralin: A positional isomer with the butyl group attached to the first carbon.
2-Butyl-tetralin: A positional isomer with the butyl group attached to the second carbon.
Uniqueness
5-Butyl-tetralin is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the butyl group can affect the compound’s interaction with enzymes and receptors, leading to distinct pharmacological properties.
Eigenschaften
CAS-Nummer |
66325-42-6 |
|---|---|
Molekularformel |
C14H20 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
5-butyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C14H20/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h6,9-10H,2-5,7-8,11H2,1H3 |
InChI-Schlüssel |
HLZHYZXDXDQGEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=CC2=C1CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


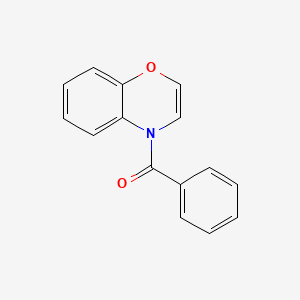
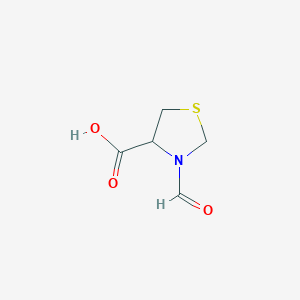
![2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide](/img/structure/B14481625.png)
![Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate](/img/structure/B14481626.png)
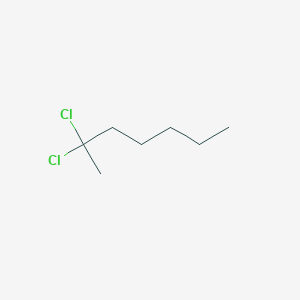
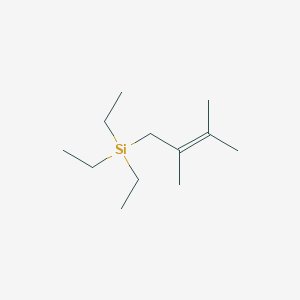

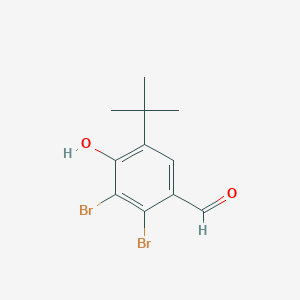


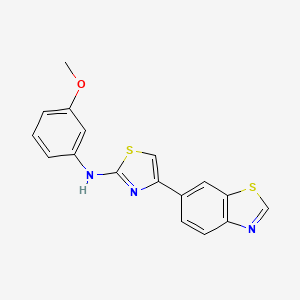
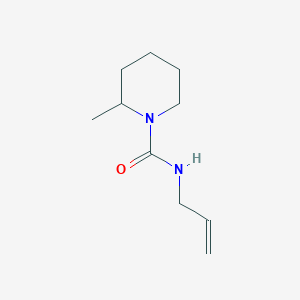
![Methyl [(dimethylamino)(phenyl)boranyl]acetate](/img/structure/B14481688.png)
